![molecular formula C23H40Cl2N2O B12680196 (p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride CAS No. 84878-08-0](/img/structure/B12680196.png)
(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride is a quaternary ammonium compound with a complex structure It is characterized by the presence of a p-chlorobenzyl group, a dodecylamino group, and a dimethylammonium chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride typically involves a multi-step process. One common method includes the reaction of p-chlorobenzyl chloride with 2-(dodecylamino)-2-oxoethylamine in the presence of a base to form the intermediate. This intermediate is then reacted with dimethylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Purification steps such as crystallization or chromatography may be employed to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products
Oxidation: Formation of corresponding alcohols or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of surfactants and detergents.
Wirkmechanismus
The mechanism of action of (p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride involves its interaction with cellular membranes. The compound can disrupt membrane integrity, leading to cell lysis. It may also interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and has similar structural features.
Dodecylbenzenesulfonic acid: A surfactant with a similar dodecyl chain but different functional groups.
Uniqueness
(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its p-chlorobenzyl group enhances its reactivity and potential for substitution reactions, while the dodecylamino group contributes to its surfactant properties.
Eigenschaften
CAS-Nummer |
84878-08-0 |
|---|---|
Molekularformel |
C23H40Cl2N2O |
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
(4-chlorophenyl)methyl-[2-(dodecylamino)-2-oxoethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C23H39ClN2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-18-25-23(27)20-26(2,3)19-21-14-16-22(24)17-15-21;/h14-17H,4-13,18-20H2,1-3H3;1H |
InChI-Schlüssel |
UZKCYOSMAZCOCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNC(=O)C[N+](C)(C)CC1=CC=C(C=C1)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


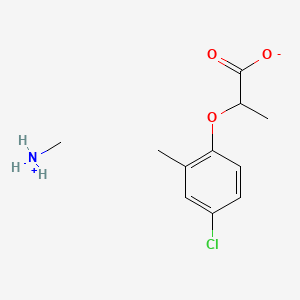

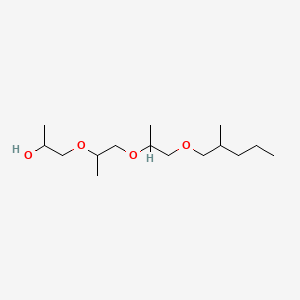
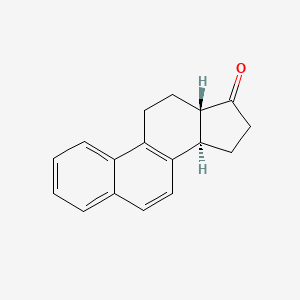
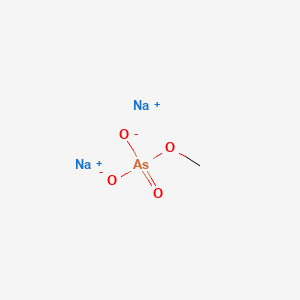

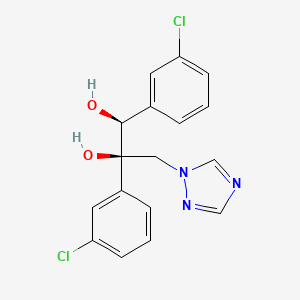

![N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12680173.png)

![4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12680188.png)
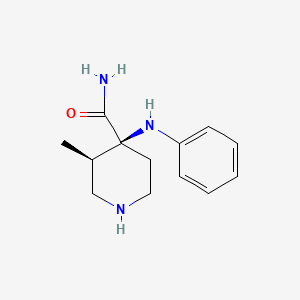
![1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane](/img/structure/B12680202.png)
![1,3,3-Trimethylbicyclo[2.2.1]hept-2-YL stearate](/img/structure/B12680210.png)
